3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol
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Overview
Description
3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple hydroxyl groups and methyl substitutions on a binaphthalene backbone, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol typically involves multi-step organic reactions. One common approach is the halogenation of binaphthol derivatives followed by methylation and hydroxylation. Catalysts such as palladium and nickel are often used to facilitate these reactions . The reaction conditions usually require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric synthesis and catalysis.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism by which 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Gossypol: A yellow phenolic compound with similar hydroxyl and methyl substitutions.
1,1’-Binaphthalene, 3,3’-dimethyl-: Shares a similar binaphthalene backbone but lacks the extensive hydroxylation.
Uniqueness
3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol is unique due to its extensive hydroxylation, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions and stability.
Biological Activity
3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol (CAS Number: 55515-99-6) is a polyphenolic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
- Molecular Formula: C22H18O6
- Molecular Weight: 382.38 g/mol
- Structural Characteristics: The compound features a binaphthalene backbone with multiple hydroxyl groups which are believed to contribute to its biological activity.
Antioxidant Activity
The antioxidant properties of this compound have been evaluated in various studies. It has been shown to scavenge free radicals and reduce oxidative stress markers in vitro.
Study Type | Subject | Dose | Mechanism |
---|---|---|---|
In vitro | Human liver cells | 50 µM | Scavenging of DPPH radicals |
In vivo | Rat model of oxidative stress | 100 mg/kg | Reduction of malondialdehyde (MDA) levels |
Anti-inflammatory Activity
The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Research indicates that it modulates the NF-κB signaling pathway.
Study Type | Subject | Dose | Mechanism |
---|---|---|---|
In vitro | Macrophage cells | 10 µM | Inhibition of TNF-α production |
In vivo | Mouse model of inflammation | 200 mg/kg | Reduction of IL-6 and IL-1β levels |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties through the induction of apoptosis in cancer cell lines.
Study Type | Cancer Cell Line | Dose | Mechanism |
---|---|---|---|
In vitro | MCF-7 (breast cancer) | 25 µM | Induction of caspase-dependent apoptosis |
In vivo | A549 (lung cancer) | 50 mg/kg | Tumor growth inhibition in xenograft models |
Case Studies
-
Study on Antioxidant Effects:
A study conducted on human liver cells demonstrated that treatment with the compound at a concentration of 50 µM significantly reduced oxidative stress markers compared to untreated controls. This suggests a protective role against cellular damage induced by reactive oxygen species (ROS). -
Anti-inflammatory Mechanisms:
In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound at a dose of 200 mg/kg resulted in a marked decrease in inflammatory cytokines such as TNF-α and IL-6. This indicates its potential as an anti-inflammatory agent. -
Anticancer Potential:
The compound was tested on MCF-7 breast cancer cells where it induced apoptosis via the mitochondrial pathway. The results showed an increase in caspase activity and a decrease in cell viability, highlighting its potential as an anticancer therapeutic.
Properties
CAS No. |
86004-72-0 |
---|---|
Molecular Formula |
C22H18O6 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-methyl-2-(1,6,7-trihydroxy-3-methylnaphthalen-2-yl)naphthalene-1,6,7-triol |
InChI |
InChI=1S/C22H18O6/c1-9-3-11-5-15(23)17(25)7-13(11)21(27)19(9)20-10(2)4-12-6-16(24)18(26)8-14(12)22(20)28/h3-8,23-28H,1-2H3 |
InChI Key |
DQEDEOFMIOKXMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2C(=C1C3=C(C4=CC(=C(C=C4C=C3C)O)O)O)O)O)O |
Origin of Product |
United States |
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